1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone
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Overview
Description
1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone is a compound that features both an imidazole ring and a hydroxyphenyl group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties. The presence of the hydroxyphenyl group adds to the compound’s versatility, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone typically involves the reaction of 4-hydroxyacetophenone with imidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the imidazole ring can coordinate with metal ions, inhibiting enzyme activity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)ethanone: Known for its use in the synthesis of pharmaceuticals like acetaminophen.
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the ethanone group, used in estrogenicity studies.
Uniqueness: 1-[2-(4-Hydroxyphenyl)-1H-imidazol-5-yl]ethanone is unique due to the combination of the hydroxyphenyl and imidazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)10-6-12-11(13-10)8-2-4-9(15)5-3-8/h2-6,15H,1H3,(H,12,13) |
InChI Key |
FYTPKHYTEKQXTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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